molecular formula C26H29N7O3S B2751433 1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 893274-74-3

1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2751433
CAS No.: 893274-74-3
M. Wt: 519.62
InChI Key: VURSFZWRBGQBNR-UHFFFAOYSA-N
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Description

1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazoloquinazoline core linked to a bipiperidine moiety via a carboxamide group. The phenylsulfonyl substituent further enhances its chemical properties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the triazoloquinazoline core, which is achieved through cyclization reactions involving appropriate precursors. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride. The final step involves coupling the triazoloquinazoline derivative with a bipiperidine carboxamide intermediate under conditions that promote amide bond formation .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain bacterial enzymes, thereby reducing the virulence of pathogenic bacteria. This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and ultimately leading to the death of the bacterial cell .

Comparison with Similar Compounds

  • 3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one derivatives
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness: 1’-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4’-bipiperidine]-4’-carboxamide stands out due to its unique combination of a triazoloquinazoline core and a bipiperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3S/c27-25(34)26(32-15-7-2-8-16-32)13-17-31(18-14-26)22-20-11-5-6-12-21(20)33-23(28-22)24(29-30-33)37(35,36)19-9-3-1-4-10-19/h1,3-6,9-12H,2,7-8,13-18H2,(H2,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURSFZWRBGQBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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